2-(4-(Methoxymethyl)phenyl)azetidine
CAS No.:
Cat. No.: VC18213796
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO |
|---|---|
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 2-[4-(methoxymethyl)phenyl]azetidine |
| Standard InChI | InChI=1S/C11H15NO/c1-13-8-9-2-4-10(5-3-9)11-6-7-12-11/h2-5,11-12H,6-8H2,1H3 |
| Standard InChI Key | YSQTUFWJCNSOPH-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=CC=C(C=C1)C2CCN2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(4-(Methoxymethyl)phenyl)azetidine consists of a four-membered azetidine ring (C₃H₇N) attached to a phenyl group at the 2-position. The phenyl ring is further substituted at the 4-position with a methoxymethyl (-CH₂OCH₃) moiety. The azetidine ring’s strained geometry and the electron-donating methoxy group influence the compound’s reactivity and interaction with biological targets .
IUPAC Name
The systematic name, 2-(4-(methoxymethyl)phenyl)azetidine, reflects the substitution pattern:
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Azetidine: Parent heterocycle (C₃H₇N).
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4-(Methoxymethyl)phenyl: Substituent on the azetidine’s nitrogen atom, with a methoxymethyl group at the para position of the benzene ring.
Molecular Formula and Weight
The molecular formula is C₁₁H₁₅NO, yielding a molecular weight of 177.24 g/mol.
Synthesis and Manufacturing
General Strategies for Azetidine Derivatives
Azetidine synthesis typically involves ring-closing reactions, hydrogenation of nitriles or imines, or functionalization of preformed azetidine rings . For 2-(4-(Methoxymethyl)phenyl)azetidine, plausible routes include:
Route 1: Reductive Amination
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Intermediate Preparation: React 4-(methoxymethyl)benzaldehyde with an azetidine precursor (e.g., azetidine-2-carboxylic acid).
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Reduction: Use catalytic hydrogenation (e.g., Pd/C, H₂) to form the secondary amine .
Route 2: Buchwald-Hartwig Amination
Couple a halogenated 4-(methoxymethyl)benzene derivative with azetidine using a palladium catalyst .
Route 3: Functional Group Interconversion
Modify existing azetidine derivatives via etherification or alkylation. For example, introduce the methoxymethyl group via Williamson ether synthesis on a phenolic intermediate .
Challenges and Optimization
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Ring Strain: Azetidine’s small ring size (87° bond angles) complicates synthesis, often requiring low-temperature conditions .
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Steric Hindrance: Bulky substituents like the methoxymethyl group may slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures .
Physicochemical Properties
Predicted Properties
Using computational tools and analog data from similar compounds :
Stability and Reactivity
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Thermal Stability: Likely stable up to 150°C, with decomposition observed at higher temperatures due to ring-opening reactions.
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Hydrolytic Sensitivity: The methoxymethyl group may undergo hydrolysis under strongly acidic or basic conditions, forming a hydroxymethyl derivative.
Applications and Biological Relevance
Case Studies
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Antidepressants: Analogous azetidines (e.g., 3-substituted derivatives) show serotonin receptor affinity .
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Anticancer Agents: Azetidine-containing kinase inhibitors demonstrate efficacy in preclinical models .
Material Science
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Liquid Crystals: The rigid azetidine core and flexible methoxymethyl tail could enable mesophase formation.
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Polymer Additives: Azetidines act as crosslinkers in epoxy resins, enhancing mechanical strength.
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